(1R, 2S)-Isoxsuprine

Description

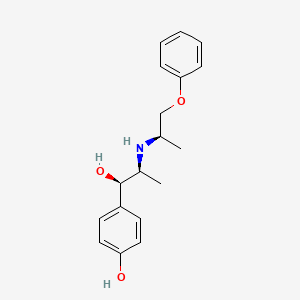

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

4-[(1R,2S)-1-hydroxy-2-[[(2R)-1-phenoxypropan-2-yl]amino]propyl]phenol |

InChI |

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14+,18+/m1/s1 |

InChI Key |

BMUKKTUHUDJSNZ-GLJUWKHASA-N |

Isomeric SMILES |

C[C@H](COC1=CC=CC=C1)N[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Approaches

Historical Synthesis Routes of Isoxsuprine (B1203651)

The initial synthesis of isoxsuprine was reported by Moed and van Dijk in 1956. nih.govlargeanimalreview.comjmb.or.krresearchgate.netdrugfuture.com Early synthetic routes typically produced a racemic mixture of the erythro isomers, which were then separated from the threo isomers.

A representative historical synthesis pathway involves several key steps:

Starting Material: The synthesis often begins with a substituted aromatic compound like p-hydroxyacetophenone.

Halogenation: An α-bromoketone is formed by reacting the starting ketone with bromine.

Condensation: The resulting α-bromoketone is condensed with the amine 1-phenoxy-2-aminopropane. This step joins the two main fragments of the molecule.

Reduction: The ketone group is then reduced to a secondary alcohol, typically using a reducing agent like sodium borohydride. This step creates the second chiral center.

This classical approach does not control the stereochemistry at the newly formed centers, leading to a mixture of diastereomers and enantiomers that require further purification and separation.

Enantioselective Synthesis and Resolution Techniques for (1R, 2S)-Isoxsuprine

Achieving the enantiomerically pure this compound is primarily accomplished through the resolution of racemic mixtures, as direct enantioselective synthesis is complex. Several effective resolution techniques have been developed.

Indirect Resolution via Diastereomer Formation: One common strategy is to convert the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. nih.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

A study detailed the use of three chiral derivatizing reagents synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) and L-amino acids. nih.govresearchgate.net Racemic isoxsuprine was reacted with these agents to form diastereomeric products, which were then successfully separated on a C18 column using reversed-phase HPLC. nih.govresearchgate.net

Table 1: Chiral Derivatizing Reagents for Isoxsuprine Resolution

| Chiral Derivatizing Reagent (CDA) | Chiral Auxiliary | Separation Method |

|---|---|---|

| DFDNB-L-alanine | L-alanine | RP-HPLC, RP-TLC |

| DFDNB-L-valine | L-valine | RP-HPLC, RP-TLC |

| DFDNB-S-benzyl-L-cysteine | S-benzyl-L-cysteine | RP-HPLC, RP-TLC |

Data sourced from multiple studies. nih.govresearchgate.net

Direct Resolution by Chiral Chromatography: Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC. researchgate.net This method avoids the need for derivatization.

For isoxsuprine, a method using an ultra-fast liquid chromatography (UFLC) system with a polysaccharide-based chiral column, specifically cellulose (B213188) tris(4-chloro-3-methylphenyl carbamate), has proven effective. researchgate.netresearchgate.net This technique allows for the separation and quantification of the two enantiomers directly from the racemic mixture. researchgate.net The separation is typically performed with a mobile phase consisting of an ammonium (B1175870) bicarbonate buffer and methanol (B129727). researchgate.net

Table 2: Direct Chiral Resolution Method for Isoxsuprine

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| UFLC | Lux cellulose-4 (cellulose tris(4-chloro-3-methylphenyl carbamate)) | 20mM Ammonium Bicarbonate Buffer and Methanol (60:40 v/v) with 0.15% diethylamine | Diode-Array Detector (DAD) |

Data sourced from a 2015 study. researchgate.net

Another direct method involves thin-layer chromatography (TLC) on silica (B1680970) gel plates impregnated with an optically pure compound. nih.gov The use of silica gel layers impregnated with L-glutamic acid has been shown to resolve the enantiomers of (±)-isoxsuprine in their native form. nih.govresearchgate.net

Biotransformation and Derivatization Strategies for Isoxsuprine Analogues

Biotransformation: Biotransformation utilizes biological systems, such as enzymes, to create novel compounds from a precursor molecule. nih.gov This approach aligns with green chemistry principles by enabling sustainable production under mild conditions. nih.gov

A notable biotransformation of isoxsuprine involves the use of tyrosinase from the bacterium Bacillus megaterium (BmTYR). nih.govjmb.or.krresearchgate.net Researchers chose isoxsuprine as a substrate due to its phenolic structure, predicting it could be hydroxylated by the enzyme. nih.govjmb.or.kr The enzymatic reaction successfully converted isoxsuprine into a new catecholic product, 3''-hydroxyisoxsuprine. nih.govresearchgate.netnutn.edu.twnih.gov This novel compound was found to have significantly higher antioxidant and anti-inflammatory activities compared to the parent isoxsuprine. nih.govnih.gov

Derivatization Strategies: Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often for analysis or to create analogues with altered pharmacological profiles (prodrugs). nih.govgoogle.com

For Analytical Purposes: Derivatization is frequently employed to enhance the detection and separation of analytes. For instance, isoxsuprine can be derivatized with reagents like α-methoxy-α-phenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) for NMR analysis. rsc.org In gas chromatography-mass spectrometry (GC-MS), isoxsuprine is often converted into its bis-trimethylsilyl (TMS) ether product to improve volatility and ionization. For spectrophotometric methods, reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used to create a chromogenic product that can be easily quantified.

For Creating Analogues (Drug Latentiation): The synthesis of isoxsuprine analogues aims to improve its properties. One approach involves creating esters at the phenolic hydroxyl group. nih.gov Four monoesters of isoxsuprine have been synthesized, with the pivaloyl ester showing a more gradual and longer-lasting effect compared to the parent drug. nih.gov Another strategy involves creating cyclic analogues by incorporating the phenoxyethyl group into a heterocyclic ring like 2,3-dihydro-1,4-benzodioxin or 1,3-benzodioxol. nih.gov Additionally, novel series of p-hydroxyphenylethanolamines have been synthesized as isoxsuprine analogues with potentially improved uterine relaxant activity. nih.govcaymanchem.com

Table 3: Derivatization Reagents and Their Applications with Isoxsuprine

| Reagent/Method | Purpose | Analytical Technique |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms volatile TMS ethers | GC-MS |

| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Forms chromogenic product | Kinetic Spectrophotometry |

| DFDNB-amino acid derivatives | Forms diastereomers for separation | HPLC, TLC |

| Pivaloyl chloride | Forms pivaloyl ester prodrug | Pharmacological evaluation |

Data compiled from various research articles.

Molecular Pharmacology and Receptor Interactions of 1r, 2s Isoxsuprine

Adrenergic Receptor Agonism and Antagonism

β-Adrenergic Receptor Activation Mechanisms

(1R, 2S)-Isoxsuprine is classified as a β-adrenergic agonist, with a particular affinity for β2-receptors, which are prevalent in the smooth muscle of blood vessels and the uterus. patsnap.comdrugbank.com The activation of these G-protein-coupled receptors initiates a specific intracellular signaling cascade.

Upon binding to β2-adrenergic receptors, isoxsuprine (B1203651) triggers the activation of the enzyme adenylate cyclase. patsnap.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. patsnap.com The increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. nih.govnih.gov A key target in smooth muscle cells is the myosin light-chain kinase (MLCK). patsnap.com Phosphorylation by PKA inhibits MLCK, preventing it from phosphorylating the myosin light chain. patsnap.com This inhibition of myosin light-chain phosphorylation ultimately results in the relaxation of the smooth muscle, leading to vasodilation and a decrease in vascular resistance. patsnap.comwikipedia.org

Research has quantified the binding affinity of isoxsuprine for β-adrenergic receptors in different tissues. For instance, studies on human tissues have determined its inhibitory constant (Ki) for myometrial and placental β-adrenergic receptors, as detailed in the table below. medchemexpress.com

| Receptor Tissue | Isoxsuprine Ki (μM) |

| Myometrial β-adrenergic receptor | 13.65 |

| Placental β-adrenergic receptor | 3.48 |

| Data on the binding affinity of Isoxsuprine to β-adrenergic receptors. medchemexpress.com |

α-Adrenergic Receptor Blockade Pathways

In addition to its β-agonist activity, the vasodilatory action of this compound is substantially attributed to its ability to block α-adrenergic receptors. nih.govmdpi.com Specifically, it acts as an antagonist at α1-adrenoceptors, which, when activated, typically cause smooth muscle contraction and vasoconstriction. nih.govwikipedia.org

By blocking these receptors, isoxsuprine prevents endogenous catecholamines like norepinephrine from binding and initiating the contractile signaling cascade. nih.gov The blockade of α1-adrenoceptors inhibits the Gq protein-coupled pathway, which involves the activation of phospholipase C and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This prevents the release of calcium from intracellular stores and the influx of extracellular calcium, key events required for smooth muscle contraction. nih.gov

Studies on isolated equine digital arteries have demonstrated that isoxsuprine's vasodilatory effect is primarily due to this α-adrenoceptor blockade. nih.gov The research indicated that isoxsuprine shifts the dose-response curve of the α-agonist noradrenaline to the right and that its affinity for α-adrenoceptors in this tissue is higher than its affinity for β-adrenoceptors. nih.gov

| Parameter | Value | Tissue/Model |

| pKB (alpha-adrenoceptor blockade) | 6.90 | Equine Digital Artery (Noradrenaline-precontracted) |

| Comparative pKB (Prazosin) | 8.04 | Equine Digital Artery (Noradrenaline-precontracted) |

| Relative Affinity (vs. Isoprenaline) | 100x lower for β-adrenoceptors | Fowl Caecum |

| Pharmacological data for Isoxsuprine at adrenergic receptors. nih.gov |

Intracellular Signaling Cascades Mediated by this compound

Cyclic Adenosine Monophosphate (cAMP) Production

A principal mechanism of action for this compound is its function as a beta-adrenergic agonist. patsnap.comnih.govdrugbank.comresearchgate.net Specifically, it stimulates β₂-adrenoceptors located on the surface of smooth muscle cells. patsnap.com This interaction initiates a well-defined intracellular signaling cascade.

Upon binding to β₂-receptors, isoxsuprine activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. patsnap.com Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comclinpgx.org The resulting increase in intracellular cAMP levels acts as a second messenger, triggering downstream effects that lead to smooth muscle relaxation. patsnap.comnih.gov This pathway is particularly relevant to its effects in relaxing uterine and vascular smooth muscle. nih.govdrugbank.comunilab.com.ph While the β₂-agonist activity is a key part of its pharmacology, some studies suggest its vasodilatory effects in certain tissues, like equine digital arteries, may be more attributable to α-adrenoceptor blockade rather than β-adrenoceptor stimulation. nih.gov

Myosin Light-Chain Kinase Inhibition

The increase in intracellular cAMP concentration, mediated by isoxsuprine's β₂-adrenergic agonism, leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK). patsnap.com

MLCK is a crucial enzyme for smooth muscle contraction. Its primary function is to phosphorylate the 20-kDa regulatory light chain of myosin II (MLC₂₀). This phosphorylation event is a prerequisite for the interaction between myosin and actin filaments, which generates contractile force. By inhibiting MLCK, the phosphorylation of myosin light chains is reduced. This prevents the actin-myosin cross-bridge formation, resulting in the relaxation of the smooth muscle. patsnap.com Therefore, this compound indirectly causes MLCK inhibition via the cAMP-PKA signaling cascade, which is a key step in its mechanism for inducing vasodilation and tocolysis (uterine relaxation). patsnap.com

Theoretical and Computational Models for Receptor Binding and Pathway Analysis

To better understand the molecular interactions of isoxsuprine, theoretical and computational methods have been employed. High-throughput virtual screening (HTVS) of large compound libraries has been used to identify potential biological targets for isoxsuprine. In one such study, isoxsuprine was identified from a library of over 100,000 compounds as a top-scoring ligand with high binding affinity for endothelial nitric oxide synthase (eNOS) and cystathionine (B15957) gamma-lyase (CSE), enzymes involved in the production of vasodilatory signaling molecules. nih.gov

Following virtual screening, molecular docking and molecular dynamics (MD) simulations were used to model the binding of isoxsuprine to its putative targets. These computational techniques provide insights into the specific atomic-level interactions between the ligand (isoxsuprine) and the protein. For instance, MD simulations of the isoxsuprine-CSE complex revealed specific binding interactions. nih.gov The simulations showed that isoxsuprine forms hydrogen bonds with key amino acid residues at the interface of the enzyme's subunits, specifically between its amino group and a glutamic acid residue (Glu59) and between its phenolic hydroxyl group and an alanine residue (Ala357). nih.gov These computational models help to elucidate the structural basis for the compound's activity and support pharmacological findings. nih.gov

| Computational Method | Enzyme Target | Key Findings |

|---|---|---|

| High-Throughput Virtual Screening | eNOS and CSE | Identified Isoxsuprine as a top-scoring ligand with high binding affinity. |

| Molecular Dynamics (MD) Simulation | Cystathionine gamma-lyase (CSE) | Revealed hydrogen bond formation with Glu59 and Ala357 residues. |

Preclinical Pharmacodynamics and Mechanistic Studies of 1r, 2s Isoxsuprine

In Vitro Pharmacological Models

In vitro models are indispensable tools in pharmacology, allowing for the detailed study of a compound's effects in a controlled environment, isolated from the complex interactions of a whole organism. The following subsections detail the research findings for (1R, 2S)-Isoxsuprine in vascular and uterine smooth muscle tissues, as well as in specific cellular models relevant to inflammation, cancer, and neuroprotection.

This compound has been investigated for its effects on vascular smooth muscle, with a primary focus on its vasodilatory properties. In vitro studies utilizing rat aortic rings have provided significant insights into its mechanisms of action. These models allow for the direct measurement of smooth muscle tension in response to pharmacological agents.

Research has demonstrated that isoxsuprine (B1203651) induces a potent vasodilator effect. The mechanisms underlying this vasodilation are multifaceted and involve the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-dependent potassium channel (H₂S/K-ATP) signaling pathways. Furthermore, isoxsuprine has been shown to act as an antagonist at α1-adrenoceptors and to block L-type voltage-dependent Ca²⁺ channels. This blockade of calcium channels reduces the influx of extracellular calcium into vascular smooth muscle cells, leading to relaxation and vasodilation.

| Parameter | Observation | Implication |

|---|---|---|

| NO/cGMP Pathway | Activation | Contributes to smooth muscle relaxation |

| H₂S/K-ATP Pathway | Activation | Promotes hyperpolarization and relaxation |

| α1-Adrenoceptors | Blockade | Inhibits vasoconstriction |

| L-type Ca²⁺ Channels | Blockade | Reduces calcium influx, leading to vasodilation |

The relaxant effect of this compound on uterine smooth muscle is a cornerstone of its use as a tocolytic agent to prevent preterm labor. In vitro studies using isolated uterine tissue preparations have been crucial in characterizing this effect. These preparations allow for the direct assessment of myometrial contractility and the influence of pharmacological agents.

Studies on isolated rat uterus preparations have shown that isoxsuprine can inhibit spontaneous uterine contractions. Furthermore, it has been demonstrated to antagonize contractions induced by uterotonic agents such as oxytocin and acetylcholine. The primary mechanism for this uterine relaxation is attributed to its action as a beta-adrenergic agonist, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in the myometrium, ultimately resulting in decreased contractility. nih.gov

| Contraction Type | Effect of Isoxsuprine | Underlying Mechanism |

|---|---|---|

| Spontaneous Contractions | Inhibition | Beta-adrenergic receptor activation, leading to increased intracellular cAMP and smooth muscle relaxation. nih.gov |

| Oxytocin-Induced Contractions | Inhibition | |

| Acetylcholine-Induced Contractions | Inhibition |

To date, there is a notable lack of published research specifically investigating the direct anti-inflammatory effects of this compound on macrophage cell lines such as RAW 264.7. While a biotransformed derivative, 3''-hydroxyisoxsuprine, has been shown to mitigate the hyperimmune response in RAW 264.7 macrophages by inhibiting the upregulation of pro-inflammatory cytokines, nih.gov similar studies on the parent compound, this compound, have not been reported. Therefore, the direct impact of this compound on inflammatory pathways in macrophages remains an area for future investigation.

Recent preclinical research has explored the potential of isoxsuprine to modulate cancer cell motility, a critical step in tumor metastasis. In vitro studies have utilized co-culture models and oral squamous cell carcinoma cell lines to investigate these effects.

One study found that isoxsuprine dose-dependently inhibited the formation of circular chemorepellent induced defects (CCIDs) in lymphendothelial cell monolayers. CCIDs are considered an in vitro model for tumor cell intravasation into the lymphatic system. The study also noted that isoxsuprine inhibited markers of epithelial-to-mesenchymal transition (EMT) and the migration of lymphendothelial cells, which is a prerequisite for CCID formation. Another investigation revealed that isoxsuprine downregulates mesenchymal cell markers and reduces the motility of oral cancer cells, with effects comparable to the beta-adrenergic agonist isoprenaline.

| Cellular Model/Assay | Key Finding | Associated Mechanism |

|---|---|---|

| Lymphendothelial Cell Co-culture (CCID Assay) | Inhibition of tumor cell-induced defects (intravasation model) | Inhibition of lymphendothelial cell migration and markers of EMT |

| Oral Squamous Cell Carcinoma Cells | Reduced cellular motility | Downregulation of mesenchymal cell markers via β-adrenergic receptor signaling |

This compound has been identified as a potent neuroprotective agent in in vitro models of ischemic stroke. The oxygen-glucose deprivation (OGD) model, which mimics the conditions of a stroke in a cell culture setting, has been instrumental in this discovery.

In studies using primary neuronal cultures, isoxsuprine hydrochloride demonstrated significant neuroprotection against OGD-induced apoptosis. A key finding was the compound's efficacy even when administered up to one hour after reoxygenation, suggesting a clinically relevant therapeutic window. The neuroprotective effect of isoxsuprine is thought to be mediated through its dual action as a β2-adrenergic agonist and an NR2B subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonist.

| Experimental Parameter | Observation | Significance |

|---|---|---|

| Neuronal Survival | Significant increase in survival of neurons exposed to OGD | Demonstrates potent neuroprotective activity |

| Therapeutic Window | No loss of efficacy when administered up to 60 minutes after reoxygenation | Suggests potential for post-stroke treatment |

| Proposed Mechanism | β2-adrenergic agonism and NR2B-selective NMDA receptor antagonism | Provides insight into the molecular basis of neuroprotection |

Cellular Models for Specific Biological Activities

Viral Replication Inhibition in Cell-Based Assays

Recent preclinical research has identified this compound as a compound with potential antiviral properties, specifically against the influenza virus. In cell-based assays, isoxsuprine has been shown to inhibit the replication of the influenza virus in a dose-dependent manner. google.com Studies conducted on the human lung epithelial cell line A549 and the human monocyte cell line U937 demonstrated significant antiviral activity. google.com

In these cell lines, isoxsuprine hydrochloride exhibited a 50% effective concentration (EC₅₀) in the low micromolar range, indicating potent inhibition of viral replication. google.com The 50% cytotoxic concentration (CC₅₀) was found to be greater than 1000.0 µM in both cell lines, leading to a high selectivity index (SI) of over 300. google.com This high SI value suggests that the compound's antiviral effects occur at concentrations well below those that cause toxicity to the host cells, highlighting its potential as a safe and effective antiviral agent. google.com

| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| U937 (Human Monocyte) | 2.4 | >1000.0 | >300 |

| A549 (Human Lung Epithelial) | 3.3 | >1000.0 | >300 |

In Vivo Animal Models of Pathophysiological States

This compound is recognized as a vasodilator, and its mechanisms have been explored in various animal models. nih.govmdpi.comnih.gov Pharmacological studies using a rat aorta model have provided detailed insights into its vasodilatory effects. nih.govmdpi.com Research indicates that isoxsuprine-induced vasodilation is a complex process involving multiple signaling pathways. nih.gov

The key mechanisms identified include the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and the hydrogen sulfide/ATP-sensitive potassium channel (H₂S/K-ATP) pathways. nih.govmdpi.com Furthermore, isoxsuprine demonstrates blockade of α₁-adrenoceptors and L-type voltage-dependent Ca²⁺ channels. nih.govmdpi.com In rat aorta homogenates, isoxsuprine was found to cause a two-fold increase in H₂S levels. nih.govmdpi.com Interestingly, in the rat aorta model, the vasodilation did not appear to involve the activation of β₂-adrenoceptors, a mechanism often associated with isoxsuprine. nih.gov The compound's potent vasodilator effect is highlighted by its low mean effective concentration (EC₅₀) in these models. nih.gov

| Model | Parameter | Finding | Involved Pathways |

|---|---|---|---|

| Rat Aorta | EC₅₀ | 0.046 ± 0.004 µM | NO/cGMP, H₂S/K-ATP, α₁-adrenoceptor blockade, L-type Ca²⁺ channel blockade |

In animal models of ischemic stroke, this compound has demonstrated significant neuroprotective effects. google.commdpi.comnih.gov As a β-adrenergic agonist, it is thought to improve blood flow to the ischemic penumbra, thereby limiting the growth of the infarct core. mdpi.comresearchgate.net Studies utilizing a rat model of transient focal ischemia, induced by middle cerebral artery occlusion (MCAO), have provided quantitative evidence of its efficacy. google.commdpi.com

In one such study, intravenous administration of isoxsuprine at the onset of reperfusion following a 90-minute MCAO resulted in a substantial reduction in total edema-corrected infarct volume compared to vehicle-treated animals. google.commdpi.com The infarct volume in isoxsuprine-treated rats was significantly smaller, demonstrating a potent neuroprotective action in an in vivo setting. google.comnih.govresearchgate.net The mechanisms underlying this neuroprotection are believed to be multifactorial, involving not only its vasodilatory properties but also its activity as an NR2B subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonist. google.comnih.gov

| Animal Model | Treatment Group | Total Infarct Volume (mm³) | Reduction vs. Vehicle |

|---|---|---|---|

| Rat (MCAO) | Vehicle | 279 ± 25 | N/A |

| Rat (MCAO) | Isoxsuprine (1 mg/kg, IV) | 137 ± 18 | ~51% |

This compound is known to possess anti-inflammatory properties. mdpi.comnih.gov While much of the detailed mechanistic work has been performed in cell culture, these findings have implications for in vivo models. For instance, a hydroxylated derivative of isoxsuprine, 3''-hydroxyisoxsuprine, was shown to effectively mitigate the hyperimmune response in RAW 264.7 macrophage cells by inhibiting the upregulation of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as the inflammatory enzyme Cyclooxygenase-2 (COX-2). mdpi.comfrontiersin.orgnih.gov

The parent compound, isoxsuprine, also possesses anti-inflammatory activity, which is considered a component of its therapeutic effect in conditions like ischemic injury. mdpi.comnih.gov In vivo, the neuroprotective effect observed in stroke models is partly attributed to the modulation of inflammatory processes that occur following ischemia/reperfusion injury. mdpi.com Additionally, in a mouse model of lethal influenza infection, isoxsuprine was reported to reduce the viral titer in lung lavage fluid, suggesting an effect on the local inflammatory and immune response in vivo. google.com

A comprehensive review of available scientific literature and study results did not yield specific in vivo animal studies investigating the effects of this compound on neoplastic progression or tumor growth. Preclinical research has not focused on evaluating this compound for anti-cancer or pro-cancer activities in animal models.

This compound has been widely studied and used in equine medicine, primarily for hoof-related conditions such as navicular disease and laminitis, based on its proposed ability to increase peripheral blood flow. nih.govmdpi.comcancer.govnih.gov Studies in horses have aimed to characterize its physiological effects on circulation. cabidigitallibrary.orgnih.gov

Infra-red thermography in horses administered isoxsuprine revealed a significant increase in distal limb temperature, suggesting enhanced peripheral vasodilation and blood flow. cabidigitallibrary.org In a clinical trial for navicular disease, a majority of horses treated with isoxsuprine showed improvement in gait, with many becoming sound. cabidigitallibrary.org However, the efficacy of oral administration is debated. Some studies have failed to detect significant cardiovascular or circulatory effects, such as changes in digital blood flow or laminar perfusion, after oral dosing in healthy horses. nih.govnih.gov This is often attributed to low oral bioavailability (around 2.2%) and a high first-pass metabolism effect in the liver. nih.gov In contrast, intravenous administration produces measurable, though short-lived, physiological effects, including increased heart rate and sweat production. mdpi.com

| Parameter | Observation in Equine Models | Route | Reference |

|---|---|---|---|

| Distal Limb Temperature | Significant increase (Max mean of 3.1°C) | Oral | cabidigitallibrary.org |

| Gait/Lameness (Navicular Disease) | Improvement in majority of treated horses | Oral | cabidigitallibrary.org |

| Digital Blood Flow (DBF) | No statistically significant increase | Oral | nih.gov |

| Laminar Perfusion (LP) | No statistically significant increase | Oral | nih.gov |

| Heart Rate | Significant increase | Intravenous |

Reproductive Physiology Models

This compound is a beta-adrenergic agonist that elicits direct relaxation of uterine and vascular smooth muscle. nih.gov Its primary application in reproductive physiology is as a tocolytic agent to suppress premature uterine contractions and manage preterm labor. nih.govnih.govijrcog.org The mechanism of action is centered on its interaction with beta-2 adrenergic receptors in the myometrium.

The binding of this compound to these receptors activates a signaling cascade that increases intracellular levels of cyclic adenosine monophosphate (cAMP). The elevation in cAMP, in turn, leads to the inhibition of myosin light-chain kinase and a decrease in intracellular calcium ion concentrations. This cascade ultimately results in the relaxation of uterine smooth muscles, thereby reducing the intensity and frequency of contractions. nih.gov

Preclinical evaluations in various models have been fundamental to establishing this pharmacodynamic profile. Studies often utilize isolated uterine tissue strips (ex vivo) from animal models (e.g., rats, rabbits) to measure the compound's direct effect on muscle contractility. In these models, spontaneous or induced (e.g., by oxytocin or prostaglandins) contractions are recorded, and the addition of this compound is assessed for its ability to produce muscle relaxation.

In vivo animal models of preterm labor are also employed to understand the systemic effects of the compound. These models can involve surgically instrumented pregnant animals where uterine activity is monitored following the administration of labor-inducing agents. The administration of this compound is then evaluated for its efficacy in delaying delivery and prolonging gestation. researchgate.net These studies have consistently demonstrated its ability to induce uterine quiescence. nih.gov

Summary of Preclinical Findings in Reproductive Models

| Model Type | Key Findings | Mechanism Implicated |

|---|---|---|

| Isolated Uterine Muscle Strips (Ex vivo) | Demonstrated direct relaxation of myometrial smooth muscle. Inhibition of spontaneous and agonist-induced contractions. | Beta-2 Adrenergic Receptor Agonism |

| In vivo Animal Models of Preterm Labor | Effective in delaying parturition and prolonging the gestation period. | Systemic Tocolytic Effect |

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The therapeutic activity of this compound is intrinsically linked to its chemical structure, specifically the phenylethylamine backbone which is characteristic of many adrenergic agonists. Structure-activity relationship (SAR) studies aim to understand how modifications to this structure influence its biological activity. The fundamental principle is that altering a molecule's structure can change its potency, efficacy, and ADME (absorption, distribution, metabolism, and excretion) properties. youtube.com

Key structural features of this compound include the p-hydroxyphenyl group, the ethanolamine side chain with specific stereochemistry (1R, 2S), and the N-substituted 1-methyl-2-phenoxyethyl group. SAR studies have explored how modifications to these regions impact its activity.

One area of investigation has been the synthesis of cyclic analogues to explore conformational constraints. In one study, analogues were synthesized where the phenoxyethyl group was incorporated into a heterocyclic 2,3-dihydro-1,4-benzodioxin or 1,3-benzodioxol ring. nih.gov The resulting compounds were evaluated for cardiovascular effects. Notably, a benzodioxol derivative was found to possess hypotensive activity in rats comparable to isoxsuprine, though it was less potent in dogs but with a longer duration of action. nih.gov This suggests that constraining the N-substituent within a cyclic structure can modulate the pharmacodynamic profile.

Another approach to SAR involves biotransformation to generate new derivatives. The enzymatic hydroxylation of isoxsuprine by Bacillus megaterium tyrosinase was used to produce a novel catecholic compound, 3''-hydroxyisoxsuprine. nih.govnih.gov This modification, the addition of a hydroxyl group to the phenoxy ring, resulted in a compound with significantly enhanced biological activities not prominent in the parent drug. Specifically, 3''-hydroxyisoxsuprine showed 40-fold higher antioxidant activity and 10-fold greater anti-inflammatory activity compared to isoxsuprine. nih.gov This highlights that even minor structural modifications, such as the introduction of a hydroxyl group, can dramatically alter the biological activity profile of the lead compound.

SAR Findings for Isoxsuprine Analogues

| Compound | Structural Modification | Observed Change in Activity | Reference |

|---|---|---|---|

| This compound (Parent) | N/A | Baseline beta-adrenergic agonism, tocolytic and vasodilator activity. | nih.gov |

| Benzodioxol derivative (I e) | Phenoxyethyl group incorporated into a 1,3-benzodioxol ring. | Comparable hypotensive activity in rats; less potent but longer-lasting in dogs. | nih.gov |

| 3''-hydroxyisoxsuprine | Addition of a hydroxyl group to the phenoxy ring. | Markedly increased antioxidant (40x) and anti-inflammatory (10x) activities. | nih.gov |

Advanced Analytical and Bioanalytical Methodologies for 1r, 2s Isoxsuprine Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (1R, 2S)-Isoxsuprine from complex biological and pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a versatile technique for the analysis of this compound, offering various detection methods to suit different analytical needs. researchgate.net A common approach involves reversed-phase HPLC, which is effective for separating isoxsuprine (B1203651) from its degradation products. researchgate.net

Detection modalities frequently paired with HPLC include:

UV Detection: This is a widely used method for the quantification of isoxsuprine in pharmaceutical formulations. The analysis is typically performed at a wavelength of around 275 nm. researchgate.net One method utilized a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer at a pH of 2.2 for successful separation. researchgate.net

Thermospray Mass Spectrometry (HPLC-MS): This technique provides greater sensitivity and specificity, making it suitable for detecting low concentrations of isoxsuprine in biological fluids like serum. Research has shown that HPLC-MS can detect isoxsuprine for extended periods after administration. tandfonline.com

Electrochemical Detection: This method offers high sensitivity for the determination of isoxsuprine in biological samples. uky.edu

Fluorescence Detection: The native fluorescence of isoxsuprine can be measured for its quantification. Additionally, its fluorescence can be enhanced after oxidation with cerium(IV), allowing for even lower detection limits. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Linear Range | Reference |

|---|---|---|---|---|---|

| Azorbax-C8 (250mm × 4.6 mm, 5µm) | Methanol (B129727):Acetonitrile:0.01 M KH2PO4 with triethylamine (B128534) (pH 5.5) (50:10:40, v/v/v) | 1.5 ml/min | Photodiode Array (PDA) | 1-250 µg/ml | ekb.eg |

| μBondapak C18 10μm (3.9 mm i.d. × 150 mm) | Acetonitrile:0.01 M KH2PO4 (pH 2.2) (18:82 v/v) | 2.5 mL/min | UV at 275 nm | 2–40 μg/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation and quantification of isoxsuprine, particularly in forensic and regulatory settings. nih.gov Due to the low volatility of isoxsuprine, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography. nih.govresearchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms a bis-trimethylsilyl (TMS) derivative of isoxsuprine. uky.edu

The analysis is typically performed using electron impact (EI) ionization, and specific ions are monitored for quantification. For the bis-TMS derivative of isoxsuprine, the quantifier ion is often m/z 178, which results from a C-C bond cleavage. nih.govresearchgate.net This method has been validated for the determination of isoxsuprine in equine plasma and urine, with a limit of detection in plasma reported to be 2 ng/mL. uky.edunih.gov

Table 2: GC-MS Method Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) | uky.edu |

| Ionization Mode | Electron Impact (EI) | uky.edu |

| Quantifier Ion (bis-TMS isoxsuprine) | m/z 178 | nih.govresearchgate.net |

| Internal Standard | Ritodrine (quantifier ion m/z 236 for tris-TMS ritodrine) | nih.govresearchgate.net |

| Limit of Detection (Plasma) | 2 ng/mL | uky.edunih.gov |

| Limit of Quantitation (Plasma) | < 5 ng/mL | uky.edunih.gov |

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are widely employed for the determination of this compound, offering both quantitative and qualitative information.

Spectrophotometry and Derivatives

Spectrophotometry provides simple and cost-effective methods for quantifying isoxsuprine in pharmaceutical dosage forms. srce.hr These methods are often based on the formation of colored complexes.

Charge-Transfer Complexation: Isoxsuprine can form colored charge-transfer complexes with reagents like p-chloranilic acid (PCA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), with maximum absorbances at 520 nm and 600 nm, respectively. srce.hr

Oxidative Coupling Reactions: Another approach involves the oxidative coupling of isoxsuprine with reagents such as 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent. This reaction can produce different colored products depending on the pH. nih.gov

Kinetic Spectrophotometry: A kinetic method has been developed based on the reaction of isoxsuprine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), with the absorbance of the product measured at 395 nm. mdpi.com

Derivative Spectrophotometry: To enhance specificity, especially in the presence of degradation products, derivative spectrophotometry can be used. sci-hub.se This includes methods like first and second derivative spectrophotometry, as well as area under the curve (AUC) methods. iosrjournals.org

Table 3: Examples of Spectrophotometric Methods for this compound

| Reagent/Method | λmax (nm) | Linear Range | Reference |

|---|---|---|---|

| p-chloranilic acid (PCA) | 520 | 5.28 × 10⁻⁵ to 42.2 × 10⁻⁵ mol dm⁻³ | srce.hr |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 600 | 0.79 × 10⁻⁵ to 10.6 × 10⁻⁵ mol dm⁻³ | srce.hr |

| Diazotized Sulphanilic Acid | 440 | 0.8-8 µg/ml | nih.gov |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 395 | 2-20 μg mL⁻¹ | mdpi.com |

| 3-methyl-2-benzothiazolinone hydrazone (MBTH) - Method A | 500 | 1.4-21.0 µg/ml | nih.gov |

| 3-methyl-2-benzothiazolinone hydrazone (MBTH) - Method B | 580 | 1.0-15.0 µg/ml | nih.gov |

| Area Under Curve (AUC) | 245-290 | 20-100 µg/mL | iosrjournals.org |

Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and quantification of isoxsuprine metabolites in biological samples. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for this purpose. nih.gov

Research has shown that isoxsuprine is extensively metabolized, with the primary metabolite in equine urine being an O-glucuronide conjugate. uky.edu Using electrospray ionization (ESI) MS/MS, researchers have identified a major peak at m/z 476 in post-administration urine, corresponding to the isoxsuprine-glucuronide conjugate. nih.govthomastobin.com Enzymatic hydrolysis of this conjugate releases free isoxsuprine (m/z 300) and a glucuronic acid residue (m/z 175). nih.govthomastobin.com Under certain acidic conditions, this conjugate can form a dipotassium (B57713) complex, observed at m/z 554. researchgate.netnih.gov

LC-MS/MS methods have been developed for the simultaneous determination of isoxsuprine and other beta-agonists in tissues like liver and retina, demonstrating the high sensitivity and specificity of this technique for residue analysis. nih.gov

Table 4: Mass Spectrometric Data for Isoxsuprine and its Glucuronide Metabolite

| Compound | Ionization Mode | m/z (Mass-to-Charge Ratio) | Identification | Reference |

|---|---|---|---|---|

| Isoxsuprine | ESI Negative | 300 | Free Isoxsuprine | nih.govthomastobin.com |

| Isoxsuprine-glucuronide | ESI Negative | 476 | Glucuronide conjugate | nih.govthomastobin.com |

| Glucuronic acid residue | ESI Negative | 175 | Product of hydrolysis | nih.govthomastobin.com |

| Dipotassium-isoxsuprine-glucuronide complex | ESI Positive | 554 | Complex observed under acidic conditions | researchgate.netnih.gov |

Immunoenzymatic Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are valuable screening tools for the detection of this compound in biological fluids like urine and serum. tandfonline.com These assays are based on the principle of competitive binding, where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. creative-diagnostics.com

ELISA kits are commercially available for the qualitative screening of isoxsuprine. creative-diagnostics.comneogen.com These kits are designed for forensic use and provide a rapid means of detecting the presence of the drug and its metabolites. creative-diagnostics.com While highly sensitive, it is generally recommended that positive results from ELISA screening be confirmed by a more specific quantitative method such as GC-MS or LC-MS/MS. creative-diagnostics.com Studies have shown that ELISA can detect isoxsuprine for a longer duration after administration compared to some HPLC-MS methods, likely because the antibodies can also bind to conjugated forms of the drug. tandfonline.com

Table 5: Characteristics of Isoxsuprine ELISA

| Parameter | Description | Reference |

|---|---|---|

| Assay Type | Competitive ELISA | tandfonline.comcreative-diagnostics.com |

| Application | Screening for isoxsuprine and its metabolites in biological fluids (e.g., urine, blood, oral fluid) | creative-diagnostics.com |

| Intended Use | Forensic and research purposes | creative-diagnostics.com |

| Confirmation | Positive results should be confirmed by a quantitative method like GC/MS or LC-MS/MS | creative-diagnostics.com |

| Antibody Specificity | Polyclonal antibodies are often used, which may cross-react with metabolites. | tandfonline.comabbexa.com |

Electrophoretic Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), have emerged as powerful tools for the analysis of this compound. These methods separate charged molecules based on their electrophoretic mobility in an electric field. slideshare.net

A notable application of CE involves its coupling with electrochemical detection (CE-ED) for the simultaneous determination of multiple β-agonists, including isoxsuprine, in various biological matrices. nih.gov In one study, a CE-ED system was optimized for the analysis of isoxsuprine alongside clenbuterol, metoprolol, ractopamine, and salbutamol. nih.gov The separation was achieved within 15 minutes at a voltage of 14 kV using a 100 mmol/L boric acid-sodium borate (B1201080) running buffer at pH 9.0. nih.gov This method proved effective for analyzing samples from pig feed, urine, and liver, highlighting its utility in monitoring for the illicit use of these compounds in food-producing animals. nih.gov

The use of potentiometric sensors as detectors for capillary electrophoresis has also been explored. acs.org These sensors, based on an ionically conductive rubber phase coating, have demonstrated high sensitivity, with detection limits reaching the sub-micromolar range for various amines and drugs. acs.org While specific data for this compound was not detailed, the principle holds promise for its sensitive detection.

Voltammetric and Electrochemical Methods

Voltammetric and electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the determination of this compound. nih.govpillbuys.com These methods measure the current resulting from the application of a potential to an electrode.

One approach involves the nitrosation of isoxsuprine, followed by voltammetric determination of the resulting nitroso derivative. nih.govpillbuys.com This method, utilizing techniques such as Direct Current (DCt) and Differential Pulse (DPP) polarography, demonstrated high sensitivity. nih.govpillbuys.com For isoxsuprine, the current-concentration plots were linear over the ranges of 0.6-12 µg/ml in DCt mode and 0.1-12 µg/ml in DPP mode. nih.gov The limit of detection was found to be as low as 0.02 µg/ml (approximately 6 x 10⁻⁸ M) using the DPP mode. nih.gov This method was successfully applied to the analysis of isoxsuprine in spiked human urine and plasma, with percentage recoveries of 98.84 ± 1.18 and 99.26 ± 0.97, respectively. nih.gov

The development of modified electrodes has significantly enhanced the sensitivity and selectivity of electrochemical methods for isoxsuprine detection. A highly sensitive voltammetric sensor was developed using a glassy carbon electrode (GCE) modified with a nanocomposite of multi-walled carbon nanotubes decorated with silver nanoparticles (AgNPs-MWCNTs). brieflands.comresearchgate.net This modified electrode showed a significant improvement in the electro-oxidation signal of isoxsuprine compared to bare or MWCNT-modified GCEs. researchgate.net Using linear sweep and cyclic voltammetry, two oxidation peaks for isoxsuprine were observed at approximately 0.63 V and 0.82 V in a Britton-Robinson buffer solution (pH 7.0). researchgate.net This method provided two linear dynamic ranges of 0.04–5.0 μmol L⁻¹ and 0.2–5.0 μmol L⁻¹, with detection limits of 12 nmol L⁻¹ and 60 nmol L⁻¹, respectively. researchgate.net

Interactive Data Table: Voltammetric and Electrochemical Methods for Isoxsuprine Analysis

| Method | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Matrix | Reference |

| Nitrosation followed by Voltammetry | Dropping Mercury Electrode | DCt Polarography | 0.6-12 µg/ml | - | Dosage Forms, Spiked Human Urine & Plasma | nih.govpillbuys.com |

| Nitrosation followed by Voltammetry | Dropping Mercury Electrode | DPP Polarography | 0.1-12 µg/ml | 0.02 µg/ml | Dosage Forms, Spiked Human Urine & Plasma | nih.govpillbuys.com |

| Voltammetry | AgNPs-MWCNTs/GCE | Linear Sweep & Cyclic Voltammetry | 0.04–5.0 μmol L⁻¹ (peak I) | 12 nmol L⁻¹ (peak I) | Pharmaceutical and Clinical Preparations | researchgate.net |

| Voltammetry | AgNPs-MWCNTs/GCE | Linear Sweep & Cyclic Voltammetry | 0.2–5.0 μmol L⁻¹ (peak II) | 60 nmol L⁻¹ (peak II) | Pharmaceutical and Clinical Preparations | researchgate.net |

Solid-Phase Extraction (SPE) and Advanced Sample Preparation

Effective sample preparation is a critical step in the analysis of this compound, particularly from complex biological matrices. Solid-phase extraction (SPE) is a widely used technique for the purification and pre-concentration of analytes from samples. uky.edumdpi.com

In the context of isoxsuprine analysis, SPE is often employed prior to chromatographic methods like gas chromatography-mass spectrometry (GC-MS). uky.eduuky.edu A robotic SPE procedure has been developed for the extraction of isoxsuprine from equine plasma and urine. uky.eduuky.edu This method utilized Clean Screen SPE columns and involved a series of conditioning, washing, and elution steps to isolate the analyte. uky.edu The analyte was eluted with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide. uky.edu This automated SPE method, combined with GC-MS analysis, provided a rapid and sensitive procedure for isoxsuprine quantitation. uky.edu The recovery efficiencies for isoxsuprine using this SPE method were reported to be 76%, 73%, and 76% in plasma at concentrations of 50, 200, and 300 ng/mL, respectively, and 92%, 89%, and 91% in urine at the same concentrations. uky.edu

Another study details a method for the determination of various β-agonists, including isoxsuprine, in matrices such as feed, drinking water, urine, muscle, and liver. nih.gov This procedure involved enzymatic hydrolysis with β-glucuronidase followed by SPE for purification. nih.gov The analytes were then eluted with 10% acetic acid in methanol before analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This method demonstrated good apparent recoveries ranging from 93.2% to 112.0%. nih.gov

Advanced SPE techniques, such as dispersive solid-phase extraction (d-SPE) and solid-phase microextraction (SPME), offer further advantages in terms of speed, efficiency, and reduced solvent consumption, though specific applications to this compound are less documented in the provided search results. mdpi.com

Interactive Data Table: Solid-Phase Extraction of Isoxsuprine

| SPE Method | Matrix | Analytical Technique | Recovery Efficiency | Key Findings | Reference |

| Robotic SPE | Equine Plasma | GC-MS | 73-76% | Fast and sensitive quantitation. | uky.edu |

| Robotic SPE | Equine Urine | GC-MS | 89-92% | Effective for regulatory monitoring. | uky.edu |

| SPE | Feed, Water, Urine, Muscle, Liver | HPLC-MS/MS | 93.2-112.0% | Applicable to a wide range of biological matrices. | nih.gov |

Pharmacokinetic and Metabolic Research of 1r, 2s Isoxsuprine Preclinical Focus

Absorption and Distribution Studies in Animal Models

Preclinical research indicates that isoxsuprine (B1203651) is almost completely absorbed from the gastrointestinal tract in animal models. nih.gov Studies focusing on its distribution have revealed significant penetration into tissue compartments. The volume of distribution for the free form of the drug has been observed to be 2.5 times higher than that of the total (free and conjugated) isoxsuprine, suggesting effective tissue distribution. researchgate.netresearchgate.net Furthermore, research has confirmed that isoxsuprine can cross the placental barrier. nih.gov

In equine models, the pharmacokinetics of isoxsuprine have been detailed following intravenous administration. The plasma concentrations were found to decrease in a biexponential manner over a 12-hour period. nih.gov However, when an oral dosage was administered to horses, isoxsuprine was not detected in the plasma, suggesting poor bioavailability via this route in this species. nih.gov

Whole-body autoradiography studies in mice were conducted to identify potential sites of retention. researchgate.net This research identified melanin (B1238610) as the only significant site of retention for the compound. researchgate.net Further in vitro investigations confirmed a high affinity of isoxsuprine for both melanin and keratin. researchgate.net Studies in cattle have also shown that isoxsuprine can be distributed into and accumulate in hair. nih.gov Following administration to cows, the highest concentrations in hair were measured shortly after administration, with levels decreasing over a period of 10 to 15 weeks. nih.gov The compound was also detected in the hair of their newborn calves. nih.gov

Below is a data table summarizing the pharmacokinetic parameters of isoxsuprine in horses following intravenous administration.

| Pharmacokinetic Parameter | Value | Animal Model |

|---|---|---|

| Distribution Half-Life (t½α) | 14 minutes | Horse |

| Elimination Half-Life (t½β) | 2.67 hours | Horse |

| Total Body Clearance | 53.8 ml/min/kg | Horse |

| Steady-State Volume of Distribution (Vd) | 10.5 L/kg | Horse |

Metabolic Pathways and Metabolite Identification (e.g., Glucuronide Conjugation)

The metabolism of isoxsuprine in preclinical models primarily involves conjugation. nih.gov In equine studies, isoxsuprine is typically recovered from post-administration urine samples following enzymatic hydrolysis, which led to the long-held assumption that it is excreted as a conjugate. researchgate.netnih.gov

Advanced analytical techniques, specifically electrospray ionization tandem mass spectrometry (ESI/MS/MS), have been employed to identify the specific metabolites in horse urine. researchgate.netnih.gov This research directly identified isoxsuprine-glucuronide as a major metabolite. researchgate.netnih.gov The analysis in negative ion mode revealed a peak at a mass-to-charge ratio (m/z) of 476, which, upon enzymatic hydrolysis, yielded peaks consistent with isoxsuprine (m/z 300) and a glucuronic acid residue (m/z 175). nih.gov Further analysis in positive ion mode suggested the presence of a dipotassium-isoxsuprine-glucuronide complex . nih.gov

In addition to glucuronidation, other metabolic pathways have been suggested in horses. These include the formation of methyl and mixed methyl-glucuronide conjugates . researchgate.net The potential for sulfation has also been noted, with evidence suggesting the existence of sulfate and mixed methyl-sulfate conjugates . researchgate.net

The table below summarizes the identified and proposed metabolites of isoxsuprine in preclinical research.

| Metabolite | Method of Identification | Animal Model |

|---|---|---|

| Isoxsuprine-glucuronide | Direct MS-MS | Horse |

| Dipotassium-isoxsuprine-glucuronide complex | ESI/MS/MS | Horse |

| Methyl conjugates | ESI Tandem Quadrupole MS | Horse |

| Methyl-glucuronide conjugates | ESI Tandem Quadrupole MS | Horse |

| Sulfate conjugates | ESI Tandem Quadrupole MS (post-glucuronidase treatment) | Horse |

| Methyl-sulfate conjugates | ESI Tandem Quadrupole MS (post-glucuronidase treatment) | Horse |

Elimination Kinetics and Tissue Retention Mechanisms

The primary route of excretion for (1R, 2S)-Isoxsuprine and its metabolites is through the urine, with fecal excretion being negligible. nih.gov

Elimination kinetics have been characterized in equine models. Following intravenous administration in horses, isoxsuprine exhibits an elimination half-life of 2.67 hours. nih.gov The persistence of the compound has been noted, with studies showing it can be detected in the urine of horses for up to six weeks after the cessation of administration. researchgate.net

Tissue retention appears to be linked to the compound's affinity for specific proteins. Studies in mice using whole-body autoradiography identified melanin-containing tissues as sites of long-term retention. researchgate.net Subsequent in vitro binding studies calculated the dissociation constant (Kd) and maximum binding capacity (Bmax) of isoxsuprine to melanin and keratin, confirming a high affinity. researchgate.net In cattle, isoxsuprine has been shown to be retained in hair, with measurable levels persisting for several weeks post-administration. nih.gov

Formulation Science and Drug Delivery Research for 1r, 2s Isoxsuprine

Novel Drug Delivery Systems Development

To overcome the limitations of conventional formulations, such as the need for frequent administration due to a short biological half-life, research has centered on novel drug delivery systems. jddtonline.info These systems are designed to control the rate and site of drug release.

Microparticulate systems, such as microsponges, represent a promising approach for the controlled delivery of Isoxsuprine (B1203651). ijper.org These porous, polymeric systems can entrap the active ingredient and release it in a controlled manner. ijper.org

One area of research has been the development of Isoxsuprine Hydrochloride-loaded microsponges using a modified quasi-emulsion solvent diffusion technique. ijper.org In these studies, Cellulose (B213188) Acetate Phthalate is often used as the polymer. ijper.org The formulation involves creating a porous microsphere structure that holds the drug. Scanning Electron Microscopy (SEM) has confirmed the spherical and porous nature of these microsponges, which is crucial for their drug release characteristics. ijper.org

The properties of these microsponges, such as particle size and drug entrapment efficiency, are highly dependent on the formulation parameters, particularly the drug-to-polymer ratio. ijper.org Research has shown that increasing the polymer concentration leads to a larger particle size. ijper.org The entrapment efficiency, a measure of how much drug is successfully incorporated into the microsponges, has been reported to be as high as 93.6% in optimized formulations. ijper.org

| Formulation Code | Drug:Polymer Ratio | Entrapment Efficiency (%) | Particle Size (µm) |

| MS1 | 1:1 | 71.4% | 90.2 |

| MS2 | 1:2 | 78.2% | 110.6 |

| MS3 | 1:3 | 81.5% | 128.4 |

| MS4 | 1:4 | 87.9% | 145.7 |

| MS5 | 1:5 | 93.6% | 162.3 |

| MS6 | 1:6 | 85.3% | 178.5 |

| Data derived from a study on Isoxsuprine Hydrochloride microsponges formulated with Cellulose Acetate Phthalate. ijper.org |

Liposomal formulations have been investigated as another advanced delivery vehicle for Isoxsuprine. nih.gov Liposomes are microscopic vesicles composed of a lipid bilayer and can encapsulate both hydrophilic and lipophilic drugs, offering advantages like biocompatibility and the ability to modify drug release. biomedres.us

Research has focused on developing Isoxsuprine-loaded liposomes containing penetration enhancers like ethanol (B145695) and propylene (B89431) glycol (termed ILEP formulations) for potential alternative routes of administration, such as nasal delivery. nih.govmdpi.com These formulations are typically prepared using the thin-film hydration technique, where a lipid film is hydrated with an aqueous solution of the drug. nih.gov

The optimization of these liposomal formulations is critical to achieving desired characteristics. Using experimental design methodologies like the Box-Behnken design, researchers have studied the impact of varying concentrations of components such as propylene glycol, phospholipid, and ethanol on vesicle size and entrapment efficiency. nih.gov An optimized formulation was identified with 15% propylene glycol, 3.29% phospholipid, and 10% ethanol, which yielded a high entrapment efficiency of 88.56% and a small vesicle size of 189.62 nm. nih.gov

| Component | Concentration |

| Propylene Glycol | 15% |

| Phospholipid | 3.29% |

| Ethanol | 10% |

| Cholesterol | 0.16% |

| Composition of an optimized Isoxsuprine-loaded liposomal formulation (ILEP). nih.gov |

Controlled Release Mechanism Studies

Understanding the mechanism of drug release from a dosage form is fundamental to its design and performance. For Isoxsuprine, studies have extensively investigated controlled-release matrix tablets, which are formulated to release the drug slowly over an extended period.

The release of Isoxsuprine from these matrix tablets is typically governed by a combination of diffusion and erosion of the polymer matrix. ekb.egresearchgate.net Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethyl Cellulose, and Polyethylene Oxide (PEO), and hydrophobic polymers such as Ethyl Cellulose and Eudragit have been used. ekb.egijpsr.com

When the tablet comes into contact with gastrointestinal fluids, the polymer hydrates and swells, forming a gel layer. The drug then diffuses through this gel layer. Over time, the outer layer of the polymer matrix erodes, releasing more drug. researchgate.net The rate of release is influenced by the type and concentration of the polymer. An increase in polymer concentration generally leads to a decrease in the drug release rate because it forms a more viscous gel layer, which slows down drug diffusion. jddtonline.infoekb.eg Studies have shown that blends of polymers can provide a more effective control over the release rate compared to single polymers. ekb.egresearchgate.net For instance, a combination of HPMC and Eudragit RSPM resulted in a slower drug release than when either polymer was used alone. ekb.egresearchgate.net

In microparticulate systems like microsponges, the release is also diffusion-controlled, where the drug diffuses out through the porous structure of the microsponge. ijper.org

Theoretical Modeling of Drug Release Kinetics

To quantitatively describe the mechanism of drug release from these novel formulations, researchers apply various mathematical models to the in-vitro dissolution data. The model that best fits the data provides insight into the underlying release mechanism.

Commonly applied kinetic models include:

Zero-Order Model: Describes systems where the drug release rate is constant over time, independent of concentration. This is often the ideal for controlled-release formulations.

First-Order Model: Describes systems where the release rate is proportional to the amount of drug remaining in the dosage form.

Higuchi Model: Describes the release of drugs from an insoluble matrix as a diffusion-based process, where the cumulative amount of drug released is proportional to the square root of time.

Korsmeyer-Peppas Model: A more generalized model that describes drug release from a polymeric system. The release exponent 'n' obtained from this model provides information about the release mechanism (n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous or non-Fickian transport, and n = 1.0 for zero-order release).

Weibull Model: An empirical model that can be applied to various dissolution profiles.

Studies on Isoxsuprine have shown that the release kinetics depend heavily on the formulation's composition and design. For example, the release from matrix tablets prepared with single hydrophilic or hydrophobic polymers was often best described by the Higuchi diffusion model. ekb.egresearchgate.net In contrast, when polymer blends were used, the release kinetics often shifted to a zero-order profile. ekb.egresearchgate.net Other research on matrix tablets combining Polyethylene Oxide and Dicalcium Phosphate (B84403) found the Weibull model to be the best fit. ijpsr.comresearchgate.net For the microsponge delivery system, the release data was best fitted to the Higuchi model, confirming a diffusion-controlled mechanism. ijper.org

| Formulation Type | Polymer(s) Used | Best Fit Kinetic Model | Primary Release Mechanism |

| Matrix Tablet (Single Polymer) | HPMC, Eudragit RSPM | Higuchi | Diffusion ekb.egresearchgate.net |

| Matrix Tablet (Polymer Blend) | HPMC 15000, Eudragit RSPM | Zero-Order | Swelling, Diffusion, Erosion ekb.egresearchgate.net |

| Matrix Tablet | Hydroxypropylmethylcellulose (HPMC K15), Guar Gum | First-Order | Diffusion & Swelling jddtonline.info |

| Matrix Tablet | Polyethylene Oxide (PEO), Dicalcium Phosphate (DCP) | Weibull | Swelling & Diffusion ijpsr.comresearchgate.net |

| Microsponge | Cellulose Acetate Phthalate | Higuchi | Diffusion ijper.org |

Future Directions and Emerging Research Avenues for 1r, 2s Isoxsuprine

Repurposing Potential in Novel Therapeutic Areas

The known mechanisms of (1R, 2S)-Isoxsuprine, including its action as a β-adrenergic agonist, have prompted investigations into its efficacy beyond traditional uses. Drug repurposing offers a cost-effective and accelerated path to new treatments, and Isoxsuprine (B1203651) has been identified as a promising candidate in several preclinical studies for a variety of conditions.

Key areas of investigation include:

Neuroprotection: High-throughput screening has identified Isoxsuprine hydrochloride as a potent neuroprotective agent in models of ischemic stroke. google.com In animal models of transient focal ischemia, Isoxsuprine significantly reduced infarct volume compared to a vehicle. google.com Its neuroprotective effects may be linked to its function as an antagonist of the NR2B subtype-selective N-methyl-D-aspartate (NMDA) receptor, which can help reduce the excitotoxic damage that occurs during an ischemic event. researchgate.net

Antiviral Activity: In the search for new antiviral agents, Isoxsuprine has shown potential. One study found it to be an inhibitor of influenza virus replication. nih.gov In mouse models of lethal influenza, Isoxsuprine significantly lowered viral titers in the lungs, reduced pulmonary inflammation, and improved survival rates. nih.gov These findings suggest that the neurotransmitter receptors targeted by Isoxsuprine could be a focus for developing new anti-influenza therapies. nih.gov It was also identified in a virtual screening campaign for potential COVID-19 therapeutics. acs.orgresearchgate.net

Oncology: The progression of the cell cycle is regulated by cyclin-dependent kinases (CDKs), making them a target for cancer therapies. zu.edu.jo A modeling workflow that combined pharmacophore modeling and QSAR analysis identified Isoxsuprine as a low micromolar inhibitor of CDK1. zu.edu.joresearchgate.net Further research has also suggested that isoxsuprine, as a β2-adrenergic receptor agonist, can inhibit the mesenchymal phenotypes and migration of oral squamous cell carcinoma cells, indicating a potential role in cancer treatment. tmd.ac.jp

Cardiovascular Disease: Research has shown that Isoxsuprine produces a powerful vasodilator effect through multiple mechanisms. These include the activation of the NO/cGMP and H2S/KATP pathways, as well as the blockade of α1-adrenoceptors and calcium channels. mdpi.com This complex mechanism of action suggests that Isoxsuprine could be repurposed to treat a wide range of cardiovascular diseases, particularly those linked to endothelial dysfunction. mdpi.com

Table 1: Summary of Preclinical Research on Repurposing Isoxsuprine

| Therapeutic Area | Research Finding | Investigated Model | Potential Mechanism of Action |

|---|---|---|---|

| Neuroprotection | Significantly reduced infarct volume. google.com | Animal model of transient focal ischemia. google.com | NR2B subtype-selective NMDA receptor antagonist. researchgate.net |

| Antiviral | Inhibited H1N1 replication, reduced lung viral titers and inflammation. nih.gov | In vitro and in vivo influenza models. nih.gov | Modulation of neurotransmitter receptors. nih.gov |

| Oncology | Exhibited low micromolar inhibition of CDK1. zu.edu.joresearchgate.net | In silico screening and in vitro bioassay. zu.edu.joresearchgate.net | Inhibition of Cyclin-Dependent Kinase 1 (CDK1). zu.edu.jo |

| Cardiovascular | Induced potent vasodilation. mdpi.com | Rat aorta model. mdpi.com | Activation of NO/cGMP & H2S/KATP pathways; blockade of α1-adrenoceptors and Ca2+ channels. mdpi.com |

Development of Stereoisomer-Specific Therapeutic Strategies

Isoxsuprine is a chiral molecule, meaning it exists in different stereoisomeric forms (enantiomers and diastereomers) which are mirror images or non-superimposable spatial arrangements of each other. The commercially available form is typically a racemic mixture. researchgate.net However, it is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net

Future research is moving towards isolating and evaluating the specific effects of the this compound isomer. Studies on other β-agonists have shown that one enantiomer is often responsible for the desired therapeutic activity, while the other may be inactive or even contribute to adverse effects. For many β2-agonists, the (R)-enantiomers demonstrate higher bronchodilatory activity. researchgate.net

Developing this compound as a single-enantiomer product represents a significant therapeutic strategy. This approach could lead to:

Increased therapeutic efficacy by administering only the most active isomer.

Improved safety and tolerability by eliminating the isomer that may be inactive or cause unwanted side effects.

A more precise understanding of the drug's mechanism of action at specific receptor targets.

The pursuit of stereoselective synthesis and analysis, using techniques like chiral chromatography, will be essential to advance this strategy and unlock the full potential of the specific (1R, 2S) stereoisomer. researchgate.net

Integration of Omics Technologies in Mechanistic Elucidation

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to unravel the complex biological interactions of drugs. For this compound, these technologies can provide a deeper understanding of its mechanism of action and help identify which patient populations are most likely to benefit from treatment.

Pharmacogenomics: As a β-adrenergic agonist, the effects of Isoxsuprine are dependent on the function of β-adrenergic receptors. nih.gov The genes encoding these receptors are known to be polymorphic in the human population, and these genetic variations can alter receptor function, expression, or regulation. atsjournals.orgkarger.com Pharmacogenomic studies can identify how specific genetic variants in the β-adrenergic receptor pathway influence an individual's response to Isoxsuprine. nih.govnih.gov This could lead to personalized medicine approaches, where treatment is tailored to a patient's genetic profile to maximize efficacy and minimize adverse effects. nih.gov

Metabolomics and Systems Biology: Understanding how Isoxsuprine affects the broader network of metabolic pathways is another key research area. Advanced analytical techniques like mass spectrometry can identify the full range of metabolites affected by the drug, providing a comprehensive picture of its biological impact. Integrating this data with transcriptomic and proteomic information can build systems-level models of drug action, revealing novel mechanisms and potential off-target effects.

A forward-thinking approach could involve combining these omics datasets with artificial intelligence (AI) and machine learning to predict patient response or identify new therapeutic indications, as is being explored for complex diseases like Alzheimer's.

Advanced Computational Drug Design and Screening for Enhanced Selectivity

Computational chemistry and in silico screening methods are accelerating the pace of drug discovery and optimization. These tools are being applied to this compound to identify new uses and to design novel, more selective analogs.

Virtual Screening: High-throughput virtual screening (HTVS) has already proven effective in identifying Isoxsuprine as a hit compound for new targets. In one study, the screening of over 100,000 compounds from the ZINC database identified Isoxsuprine as a potent vasodilator that interacts with endothelial NO synthase (eNOS) and cystathionine (B15957) gamma-lyase (CSE). mdpi.com Other virtual screening efforts have identified Isoxsuprine as a potential inhibitor for targets related to cancer and COVID-19. acs.orgzu.edu.jo

Molecular Modeling and Dynamics: Computational tools like molecular docking and molecular dynamics (MD) simulations allow researchers to visualize how Isoxsuprine interacts with its protein targets at an atomic level. mdpi.comresearchgate.net For instance, MD simulations have been used to study the interaction between Isoxsuprine and CSE. researchgate.net This detailed structural information is invaluable for understanding its mechanism of action and for rationally designing new molecules with improved binding affinity and selectivity.

Pharmacophore Modeling and QSAR: Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build computational models that can predict the biological activity of new chemical structures. zu.edu.jo These methods were successfully used in a study that led to the discovery of Isoxsuprine as a CDK1 inhibitor. zu.edu.joresearchgate.net Such models can be used to virtually screen large compound libraries for new leads or to guide the chemical modification of Isoxsuprine to enhance its potency and selectivity for a specific target.

Table 2: Application of Computational Methods in Isoxsuprine Research

| Computational Method | Application | Finding/Outcome |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Identification of new therapeutic targets. | Identified Isoxsuprine as a hit for vasodilation via eNOS/CSE mdpi.com and as a potential COVID-19 therapeutic. acs.org |

| Pharmacophore Modeling & QSAR | Discovery of novel inhibitors for cancer targets. | Identified Isoxsuprine as a low micromolar inhibitor of CDK1. zu.edu.jo |

| Molecular Docking | Studying interactions with mutated proteins. | Investigated the binding of Isoxsuprine analogs to proteins associated with ischemic heart disease. researchgate.net |

| Molecular Dynamics (MD) Simulations | Elucidating protein-ligand interactions. | Modeled the dynamic interaction between Isoxsuprine and cystathionine gamma-lyase (CSE). researchgate.net |

By combining these advanced computational approaches with traditional experimental validation, researchers can efficiently explore the vast chemical space around the this compound scaffold to develop next-generation therapeutics with enhanced properties.

Q & A

Q. How should researchers address ethical and reproducibility concerns in Isoxsuprine trials?

- Methodological Answer : Pre-register protocols (ClinicalTrials.gov ) detailing inclusion criteria (e.g., singleton pregnancies >24 weeks) and adverse event monitoring (e.g., tachycardia thresholds). Use CONSORT checklists for RCTs and share raw data via repositories like Dryad to enable sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.